5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde
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Overview
Description
5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde is a compound that features a pyrrolidine ring fused with a furan ring, both of which are significant in medicinal chemistry. The presence of hydroxyl and aldehyde functional groups makes this compound versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the reaction of 5-formylfuran-2-boronic acid with palladium diacetate and tri tert-butylphosphoniumtetrafluoroborate in a solvent mixture of dimethyl sulfoxide and water under an inert atmosphere . This is followed by the addition of potassium acetate and 6-iodoquinazolin-4(3H)-one, and heating the mixture to 80°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to substitute hydroxyl groups with chlorine.
Major Products
Oxidation: Oxidation of the hydroxyl groups can yield furan-2-carboxylic acid derivatives.
Reduction: Reduction of the aldehyde group can yield 5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]furan-2-methanol.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and other interactions. The presence of hydroxyl and aldehyde groups allows it to form stable complexes with these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde is unique due to the combination of a pyrrolidine ring with a furan ring and the presence of both hydroxyl and aldehyde functional groups. This combination provides a unique set of chemical properties and potential biological activities that are not found in other similar compounds .
Properties
Molecular Formula |
C10H13NO4 |
---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
5-[3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO4/c12-5-7-3-11(4-9(7)14)10-2-1-8(6-13)15-10/h1-2,6-7,9,12,14H,3-5H2 |
InChI Key |
LIWHPVMTTBXGFH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1C2=CC=C(O2)C=O)O)CO |
Origin of Product |
United States |
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